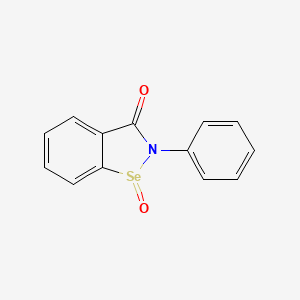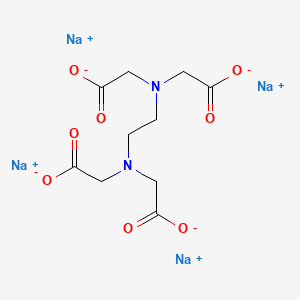
Edetate sodium
Overview
Description
Mechanism of Action
Target of Action
Edetate sodium, also known as disodium EDTA, is a polyvalent ion chelator . Its primary targets are divalent and trivalent metal ions, such as calcium, magnesium, and zinc . These ions play crucial roles in various biological processes, including signal transduction, enzyme activity, and cell adhesion .
Mode of Action
This compound forms chelates with its targets, effectively binding the metal ions and reducing their concentrations in the blood . This interaction results in the mobilization of these ions from various body stores, which are then excreted in the urine .
Biochemical Pathways
The chelation of calcium ions by this compound can affect various biochemical pathways. For instance, calcium is a key player in signal transduction pathways and is essential for muscle contraction, including heart muscle . By reducing calcium levels, this compound can influence these pathways and their downstream effects.
Pharmacokinetics
This compound exhibits poor gastrointestinal absorption, distributes to various organs, and is primarily eliminated through urine and feces unchanged . These ADME (Absorption, Distribution, Metabolism, Excretion) properties impact the bioavailability of the compound, with the majority of the administered dose being excreted in the urine within 24 hours .
Result of Action
The primary result of this compound’s action is the reduction of blood concentrations of targeted metal ions . This can lead to a lowering of serum calcium levels during intravenous infusion, exerting a negative inotropic effect on the heart . It’s important to note that rapid intravenous infusion or attainment of high serum concentration of this compound may cause a precipitous drop in the serum calcium level and may result in fatality .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chelating agents or substances that bind metal ions can affect the efficacy of this compound. Additionally, the pH of the environment can influence the stability of the compound . It’s also worth noting that this compound is used in various industries, including textiles and paper, where it binds metal ions in aqueous solutions to prevent them from modifying colors of dyed products .
Biochemical Analysis
Biochemical Properties
Edetate Sodium has a significant role in biochemical reactions due to its ability to chelate divalent and trivalent ions such as magnesium, zinc, and calcium . This chelation process forms stable, water-soluble complexes, which are then excreted in the urine, reducing the concentrations of these ions in the blood .
Cellular Effects
This compound influences cell function by reducing blood concentrations of calcium or digitalis . It is used in emergency treatment of hypercalcemia and digitalis toxicity associated ventricular arrhythmias . It is also used to lower dangerously high blood levels of calcium .
Molecular Mechanism
The molecular mechanism of this compound involves the chelation of divalent and trivalent ions . By binding to these ions, it forms a chelate that is excreted in the urine, thereby reducing the concentrations of these ions in the blood .
Temporal Effects in Laboratory Settings
This compound is known for its stability and long duration of action . It is also known to be hygroscopic and unstable when exposed to moisture
Dosage Effects in Animal Models
In larger doses, this compound can cause calcium depletion (hypocalcemia), especially when used over an extended period of time .
Metabolic Pathways
This compound is almost completely unmetabolized in vivo . After administration, it is excreted in the urine, reducing concentrations of divalent and trivalent ions in the blood .
Transport and Distribution
This compound distributes into tissues, such as the kidney and bone, where it chelates lead ions . The lead ions are then eliminated in the normal urinary excretion of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Edetate sodium is synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{C}_2\text{H}_4(\text{NH}_2)2 + 4 \text{ClCH}2\text{COOH} + 4 \text{NaOH} \rightarrow \text{C}{10}\text{H}{14}\text{N}_2\text{Na}_2\text{O}_8 + 4 \text{NaCl} + 4 \text{H}_2\text{O} ] The product, disodium ethylenediaminetetraacetate, is then purified and crystallized .
Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar synthetic routes. The process involves the continuous addition of reactants in a controlled environment to ensure high yield and purity. The final product is often dried and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions: Edetate sodium primarily undergoes complexation reactions with metal ions. It forms stable complexes with divalent and trivalent metal ions such as calcium, magnesium, zinc, and iron .
Common Reagents and Conditions:
-
Complexation with Calcium: [ \text{Ca}^{2+} + \text{C}{10}\text{H}{14}\text{N}_2\text{Na}2\text{O}8 \rightarrow \text{CaC}{10}\text{H}{12}\text{N}_2\text{O}_8 + 2 \text{Na}^+ ] This reaction is commonly used in water softening and in analytical chemistry for calcium determination .
-
Complexation with Magnesium: [ \text{Mg}^{2+} + \text{C}{10}\text{H}{14}\text{N}_2\text{Na}2\text{O}8 \rightarrow \text{MgC}{10}\text{H}{12}\text{N}_2\text{O}_8 + 2 \text{Na}^+ ] This reaction is used in titrations to determine magnesium content in various samples .
Major Products Formed: The major products of these reactions are the metal-EDTA complexes, which are highly stable and soluble in water .
Scientific Research Applications
Edetate sodium has a wide range of applications in scientific research:
Comparison with Similar Compounds
Edetate calcium disodium: Used primarily for lead poisoning, it has a similar chelating mechanism but includes calcium in its structure.
Dimercaptosuccinic acid (DMSA): Another chelating agent used for heavy metal poisoning, particularly for lead and mercury.
Dimercaprol (BAL): Used for arsenic, mercury, and lead poisoning, it has a different chemical structure and mechanism of action compared to EDTA.
Uniqueness of Edetate Sodium: this compound is unique due to its high affinity for a wide range of metal ions and its ability to form highly stable complexes. This makes it versatile for various applications, from medical treatments to industrial processes .
Properties
CAS No. |
64-02-8 |
|---|---|
Molecular Formula |
C10H16N2NaO8 |
Molecular Weight |
315.23 g/mol |
IUPAC Name |
tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |
InChI Key |
KHJWSKNOMFJTDN-UHFFFAOYSA-N |
impurities |
/Investigators/ reported that Tetrasodium EDTA could contain an unspecified amount of the starting material, formaldehyde. |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
Appearance |
Solid powder |
Color/Form |
White powder |
density |
6.9 lb/gal /Apparent density/ Relative density (water = 1): 0.7 |
melting_point |
300 °C (decomposes) |
Key on ui other cas no. |
64-02-8 67401-50-7 8013-51-2 |
physical_description |
Liquid; Dry Powder, Water or Solvent Wet Solid; Other Solid; NKRA; Pellets or Large Crystals; Dry Powder, Liquid; Dry Powder White solid; [Hawley] Colorless solid; [ICSC] White, slightly yellow, or cream-colored solid; Hygroscopic; [CHEMINFO] COLOURLESS CRYSTALLINE POWDER. |
Pictograms |
Corrosive; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
7379-28-4 17421-79-3 |
shelf_life |
>3 years if stored properly |
solubility |
Slightly soluble in ethanol Less soluble in alcohol than the potassium salt Freely soluble in water In water, 500 g/L at 20 °C Solubility in water, g/100ml at 20 °C: 100-110 |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tetrine; Trilon B; Edetate Sodium |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

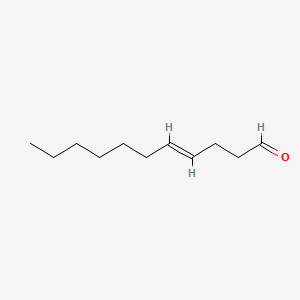
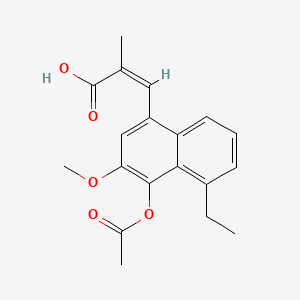

![4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1671023.png)

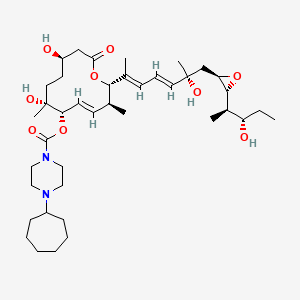

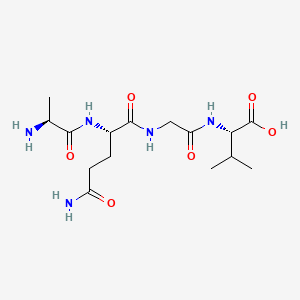
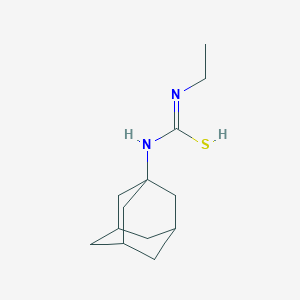
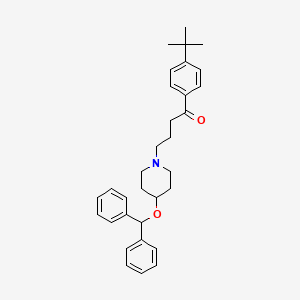

![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)
